butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The indolo[2,3-b]quinoxaline scaffold is a common structural motif in many biologically active molecules, making it a significant target for medicinal chemistry research .
Preparation Methods
The synthesis of butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate alkylating agents. One common method involves the alkylation of 6H-indolo[2,3-b]quinoxaline with butyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Scientific Research Applications
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication of viral and cancer cells . It also interferes with specific enzymes and signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds have been studied for their antiviral and anticancer properties.
6-Substituted 6H-indolo[2,3-b]quinoxalines: These derivatives exhibit a range of biological activities, including antiviral and antibacterial properties.
Properties
IUPAC Name |
butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-4-11-27-19(25)13-24-18-10-9-14(26-2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWIWJGUCZVXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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